molecular formula C24H34O4 B1676147 Medroxyprogesteronacetat CAS No. 71-58-9

Medroxyprogesteronacetat

Katalognummer: B1676147
CAS-Nummer: 71-58-9
Molekulargewicht: 386.5 g/mol
InChI-Schlüssel: PSGAAPLEWMOORI-XUSCINHXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Medroxyprogesterone acetate: is a synthetic derivative of the naturally occurring steroid hormone progesterone. It is widely used in medicine, particularly in hormonal therapies and contraceptives. Medroxyprogesterone acetate is known for its progestogenic activity, which means it mimics the effects of progesterone in the body. It is commonly used to treat conditions such as abnormal uterine bleeding, amenorrhea, and as a part of hormone replacement therapy.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Target of Action

Medroxyprogesterone acetate (MPA) is a synthetic progestin . It primarily targets the progesterone receptor (PR) . The PR is the biological target of progesterone, a hormone that plays crucial roles in the menstrual cycle and in maintaining the early stages of pregnancy .

Mode of Action

MPA, as an artificial progestogen, activates the progesterone receptor . The activation of PR by MPA transforms a proliferative endometrium into a secretory endometrium . This transformation is crucial for preparing the uterus for potential pregnancy. High-dose progestogen-only contraceptives like MPA inhibit follicular development and prevent ovulation as their primary mechanism of action .

Biochemical Pathways

MPA may activate the endoplasmic reticulum (ER) stress pathway . ER stress is a cellular process triggered by an imbalance of proteins in the ER. MPA up-regulates the expression of CHOP and HERPUD1, two molecules related to ER stress . This activation leads to apoptosis, a form of programmed cell death .

Pharmacokinetics

MPA exhibits high bioavailability when taken orally . It is metabolized in the liver through hydroxylation (CYP3A4), reduction, and conjugation . The elimination half-life of MPA varies depending on the route of administration. For oral administration, the half-life is between 12 to 33 hours . For intramuscular injection, the half-life is approximately 50 days .

Result of Action

The activation of PR by MPA leads to various molecular and cellular effects. In endometrial cancer cells, MPA causes alterations of endoplasmic reticulum-related mRNAs and long noncoding RNAs (lncRNAs) . This results in the activation of the ER stress pathway, leading to apoptosis .

Action Environment

Environmental factors can influence the action of MPA. For instance, the efficacy of MPA as a contraceptive agent varies geographically, with higher usage rates in regions such as sub-Saharan Africa and South-Eastern Asia . Cultural factors, practicability, availability, and cost likely contribute to these regional differences . Furthermore, the body mass index (BMI) of patients can influence the effectiveness of MPA. For poor ovarian response patients with high BMI, a higher dose of MPA in the progestin-primed ovarian stimulation protocol has been associated with a higher cumulative pregnancy rate .

Biochemische Analyse

Biochemical Properties

Medroxyprogesterone acetate interacts with various enzymes, proteins, and other biomolecules. It is metabolized in the liver through hydroxylation, a process involving the enzyme Cytochrome P450 3A4 . This interaction plays a crucial role in the drug’s bioavailability and its overall effect on the body.

Cellular Effects

Medroxyprogesterone acetate has significant effects on various types of cells and cellular processes. For instance, it has been shown to induce cell proliferation in human breast cancer cells . This is achieved through the up-regulation of Cyclin D1 expression via the Phosphatidylinositol 3-Kinase/Akt/Nuclear Factor-κB cascade .

Molecular Mechanism

The molecular mechanism of Medroxyprogesterone acetate involves its binding to progesterone and glucocorticoid receptors . It inhibits the secretion of gonadotropins, which primarily prevents follicular maturation and ovulation, and causes thickening of cervical mucus . These actions contribute to its contraceptive effect.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Medroxyprogesterone acetate change over time. For instance, the concentration of Medroxyprogesterone acetate decreases exponentially until it becomes undetectable between 120-200 days following injection . This suggests that the drug’s effects on cellular function may diminish over time.

Dosage Effects in Animal Models

In animal models, the effects of Medroxyprogesterone acetate vary with different dosages. For instance, in dogs and cats, it is used to control the reproductive cycle. Prolonged treatment or excessively high doses can lead to a variety of systemic disorders, including mammary tumors and diabetes mellitus .

Metabolic Pathways

Medroxyprogesterone acetate is involved in several metabolic pathways. It is metabolized in the liver through hydroxylation, reduction, and conjugation . The Cytochrome P450 3A4 enzyme plays a significant role in this process .

Transport and Distribution

Medroxyprogesterone acetate is transported and distributed within cells and tissues. It is administered orally, sublingually, or through intramuscular or subcutaneous injection . Once in the body, it binds to albumin, with a protein binding rate of 88% .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of medroxyprogesterone acetate involves several steps:

    Ketalation: 17 alpha-hydroxyprogesterone reacts with ethylene glycol in the presence of para-toluenesulfonic acid to form a ketal.

    Epoxidation: The ketal undergoes an epoxidation reaction with a peroxyacetic acid solution of anhydrous sodium acetate to form an epoxide.

    Grignard Reaction: The epoxide reacts with methylmagnesium bromide, followed by hydrolysis with dilute sulfuric acid to form a Grignard product.

    Deprotection: The Grignard product is hydrolyzed with glacial acetic acid to remove the protective groups, yielding 5 alpha, 17 alpha-dihydroxy-6 beta-methyl progesterone.

    Hydrogenation: The compound undergoes hydrogenation translocation with hydrogen chloride to form 6 alpha-methyl-17 alpha-hydroxyprogesterone.

    Acetylation: Finally, the compound is acetylated with acetic acid and acetic anhydride to produce medroxyprogesterone acetate.

Industrial Production Methods: The industrial production of medroxyprogesterone acetate follows similar synthetic routes but is optimized for large-scale production. The process avoids the use of precious metal catalysts like palladium on carbon, reducing costs and improving safety .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Medroxyprogesteronacetat durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Es kann oxidiert werden, um verschiedene Derivate zu bilden.

    Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen verändern.

    Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Molekül einführen.

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

    Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

    Substitution: Halogenierungsmittel und Nukleophile werden häufig in Substitutionsreaktionen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion deoxygenierte Verbindungen hervorbringen kann.

Eigenschaften

Key on ui mechanism of action

Medroxyprogesterone acetate (MPA) inhibits the production of gonadotropin, preventing follicular maturation and ovulation, which is responsible for it’s ability to prevent pregnancy. This action also thins the endometrium. MPA reduces nuclear estrogen receptors and DNA synthesis in epithelial cells of the endometrium. MPA can also induce p53 dependant apoptosis in certain cancer cell lines, and inhibit GABA-A receptors.

CAS-Nummer

71-58-9

Molekularformel

C24H34O4

Molekulargewicht

386.5 g/mol

IUPAC-Name

[(10R,13S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C24H34O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h13-14,18-20H,6-12H2,1-5H3/t14?,18?,19?,20?,22-,23+,24+/m1/s1

InChI-Schlüssel

PSGAAPLEWMOORI-XUSCINHXSA-N

SMILES

CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C

Isomerische SMILES

CC1CC2C(CC[C@]3(C2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4(C1=CC(=O)CC4)C

Kanonische SMILES

CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C

Aussehen

White to off-white crystalline powder.

melting_point

405 to 408 °F (NTP, 1992)

Key on ui other cas no.

71-58-9

Physikalische Beschreibung

Medroxyprogesterone acetate is an odorless white to off-white microcrystalline powder. (NTP, 1992)

Piktogramme

Irritant; Health Hazard

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

less than 1 mg/mL at 73 °F (NTP, 1992)

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

(6 alpha)-17-(Acetoxy)-6-methylpregn-4-ene-3,20-dione
6 alpha Methyl 17alpha hydroxyprogesterone Acetate
6-alpha-Methyl-17alpha-hydroxyprogesterone Acetate
Curretab
Cycrin
Depo Medroxyprogesterone Acetate
Depo Provera
Depo-Medroxyprogesterone Acetate
Depo-Provera
DepoProvera
Farlutal
Gestapuran
Medroxyprogesterone 17 Acetate
Medroxyprogesterone 17-Acetate
Medroxyprogesterone 17-Acetate, (6 alpha,17 alpha)-Isomer
Medroxyprogesterone 17-Acetate, (6 beta)-Isomer
Medroxyprogesterone Acetate
Perlutex
Pregn-4-ene-3,20-dione, 17-(acetyloxy)-6-methyl-, (6alpha)-
Provera
Veramix

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Medroxyprogesterone acetate
Reactant of Route 2
Reactant of Route 2
Medroxyprogesterone acetate
Reactant of Route 3
Reactant of Route 3
Medroxyprogesterone acetate
Reactant of Route 4
Reactant of Route 4
Medroxyprogesterone acetate
Reactant of Route 5
Reactant of Route 5
Medroxyprogesterone acetate
Reactant of Route 6
Medroxyprogesterone acetate
Customer
Q & A

    A: MPA primarily acts by binding to and activating the progesterone receptor. [, , ] This interaction influences gene expression, leading to diverse physiological effects depending on the target tissue. [, , ] For instance, in the uterus, MPA induces endometrial atrophy, while in the ovaries, it suppresses ovulation by inhibiting gonadotropin release. [, , ]

      A: While primarily a progestin, research suggests MPA also exhibits androgenic activity, potentially impacting its overall effect profile. [, , ] For example, MPA has been shown to influence serum lipid profiles differently than transdermal estradiol alone. [, ] This highlights the complexity of MPA's action and the need for further research to fully elucidate its interactions with different hormonal pathways.

        A: Particle size significantly impacts MPA's oral absorption. Micronized formulations demonstrate significantly higher bioavailability compared to non-micronized versions. [] This highlights the importance of formulation in optimizing MPA's therapeutic efficacy.

          A: Yes, both oral and intramuscular MPA administration can significantly suppress testosterone levels in males. [] Interestingly, the intramuscular route tends to prolong this suppressive effect compared to oral administration. [] This suggests differences in MPA's pharmacokinetic profile depending on the route of administration.

            A: Research indicates a complex interplay between MPA, estrogen, and growth hormone (GH). [] In ovariectomized dogs, MPA administration following estradiol priming led to a synergistic increase in GH levels, surpassing levels achieved with MPA alone. [] This emphasizes the interconnected nature of hormonal pathways and MPA's influence on them.

                A: MPA is utilized in managing heavy menstrual bleeding, but research indicates the levonorgestrel-releasing intrauterine system may be more effective. [] A study directly comparing the two treatments found significantly greater menstrual blood loss reduction and higher treatment success rates with the levonorgestrel-releasing system. [] This suggests considering individual patient factors and treatment goals when choosing between MPA and other options.

                A: Studies suggest MPA holds promise in mitigating certain chemotherapy-induced side effects. For instance, short-term MPA therapy showed efficacy in reducing gastrointestinal reactions like nausea and vomiting in cancer patients undergoing chemotherapy. [] Additionally, MPA combined with ondansetron showed a more significant reduction in chemotherapy-induced vomiting and bone marrow suppression compared to ondansetron alone. [] These findings highlight MPA's potential in improving the quality of life for cancer patients undergoing chemotherapy.

                A: While MPA is generally considered safe for short-term use, long-term use has been linked to potential concerns. Research suggests chronic use of injectable MPA may lead to uterine changes, including a decrease in uterine size and endometrial thickness. [] Further research is necessary to ascertain the long-term implications of these changes.

                A: MPA exhibits immunomodulatory effects, particularly in the context of HIV-1 infection. [, ] Studies indicate MPA may increase HIV-1 susceptibility, potentially by influencing the vaginal microbiome and immune responses. [] This highlights the importance of considering MPA's immunomodulatory effects, especially in individuals at risk of HIV-1 infection.

                A: Research continues to explore ways to optimize MPA delivery and formulation for enhanced efficacy and patient compliance. For instance, slow-release injectable formulations of MPA have been developed for use in veterinary medicine, demonstrating prolonged effects on egg production in Japanese quail. [] Such advancements in drug delivery technology hold promise for improving MPA's therapeutic applications in both human and veterinary medicine.

              Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

              Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.